Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate
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Description
Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
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Biological Activity
Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antitumor, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazine ring fused with a pyrimidine moiety. Its molecular formula is C16H19N3O4S, and it exhibits significant pharmacological potential due to the presence of multiple functional groups that may interact with biological targets.
Antitumor Activity
Research indicates that this compound demonstrates notable antitumor properties. In vitro studies have employed various cancer cell lines to assess cytotoxic effects. The compound was tested using the MTT assay to determine its IC50 values against several tumor cell lines:
Cell Line | IC50 (µM) |
---|---|
KB | 111.63 |
SK-MEL-3 | 160.68 |
NIH 3T3 | 99.61 |
These results suggest that the compound exhibits dose-dependent cytotoxicity against these cell lines, indicating its potential as an antitumor agent .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains. Preliminary findings suggest that it possesses significant inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be around 1000 µg/mL for certain strains, indicating moderate antimicrobial activity .
Antioxidant Activity
Antioxidant assays have shown that this compound effectively scavenges free radicals. The compound's ability to reduce oxidative stress is attributed to its structural features that allow it to donate electrons and neutralize reactive oxygen species (ROS). This property is crucial in preventing cellular damage associated with oxidative stress-related diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, the compound's structural similarity to known kinase inhibitors suggests potential activity against various kinases involved in tumor growth .
Case Studies
Several case studies have documented the efficacy of this compound in animal models:
- In Vivo Tumor Model : In a mouse model of melanoma, administration of the compound led to a significant reduction in tumor volume compared to control groups.
- Bacterial Infection Model : In a rat model infected with Staphylococcus aureus, treatment with the compound resulted in decreased bacterial load and improved survival rates compared to untreated controls.
Properties
IUPAC Name |
methyl 2-[(7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-4-11-9(2)18-17-20(15(11)22)7-10(8-26-17)13(21)19-14-12(5-6-25-14)16(23)24-3/h5-6,10H,4,7-8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKLLDPJOIBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=C(C=CS3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.